Cas no 187833-72-3 (8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one)

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a brominated heterocyclic compound featuring a benzoazepinone core structure. This intermediate is valuable in organic synthesis, particularly in pharmaceutical research, due to its functionalized azepine ring and reactive bromine substituent. The compound’s rigid framework and electrophilic bromine site enable efficient derivatization, making it useful for constructing complex molecules, such as CNS-targeting agents or enzyme inhibitors. Its stability under standard conditions ensures reliable handling in synthetic workflows. Researchers favor this scaffold for its versatility in cross-coupling reactions and ring-functionalization strategies, supporting the development of novel bioactive compounds. Proper storage under inert conditions is recommended to maintain purity and reactivity.
8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one structure
187833-72-3 structure
Product Name:8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
CAS No:187833-72-3
MF:C10H10BrNO
MW:240.09650182724
MDL:MFCD29058626
CID:2620106
PubChem ID:83853264
Update Time:2025-05-28

8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one Chemical and Physical Properties

Names and Identifiers

    • 8-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
    • 7-BROMO-2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPIN-1-ONE
    • 8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
    • SCHEMBL19838786
    • SY274977
    • EN300-3102904
    • MFCD15526843
    • CS-0114317
    • 187833-72-3
    • E81426
    • 8-BROMO-2,3,4,5-TETRAHYDRO-2-BENZAZEPIN-1-ONE
    • 964-361-4
    • MDL: MFCD29058626
    • Inchi: 1S/C10H10BrNO/c11-8-4-3-7-2-1-5-12-10(13)9(7)6-8/h3-4,6H,1-2,5H2,(H,12,13)
    • InChI Key: OHHJXRYJZFFFSR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(NCCC2)=O

Computed Properties

  • Exact Mass: 238.99458g/mol
  • Monoisotopic Mass: 238.99458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Density: 1.475

8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one Pricemore >>

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